methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate is a complex organic compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate typically involves multiple steps, including the formation of the benzothiazepine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiazepine ring through cyclization of appropriate precursors.
Protection and Deprotection Steps: Use of protecting groups such as tert-butoxycarbonyl (Boc) to protect amino groups during synthesis.
Functional Group Transformations: Introduction of functional groups like carboxylate and oxo groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like hypertension or anxiety.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate include other benzothiazepines with different substituents. Examples include:
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine with similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to other benzothiazepines.
Conclusion
This compound is a complex and versatile compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and exploration.
Properties
Molecular Formula |
C16H20N2O5S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(21)18-11-8-24-12-6-5-9(14(20)22-4)7-10(12)17-13(11)19/h5-7,11H,8H2,1-4H3,(H,17,19)(H,18,21)/t11-/m0/s1 |
InChI Key |
QYNJXPHOFVQUIS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CSC2=C(C=C(C=C2)C(=O)OC)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC2=C(C=C(C=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.